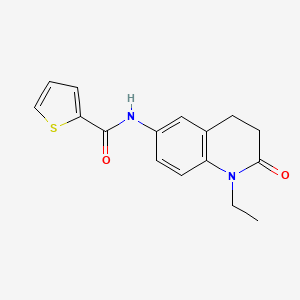

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-18-13-7-6-12(10-11(13)5-8-15(18)19)17-16(20)14-4-3-9-21-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOCDSVQOAVERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the condensation of 2-thiophenecarboxylic acid with 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, alkylated, or arylated thiophene derivatives.

Scientific Research Applications

Antiviral Properties

Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exhibits notable antiviral activity. Preliminary studies have shown that this compound can inhibit the replication of viruses such as influenza A and Coxsackievirus B3. These findings suggest its potential as a candidate for antiviral drug development aimed at treating viral infections.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have been assessed for their growth-inhibitory effects across a range of human carcinoma cell lines, showing significant growth inhibition percentages against specific types like lung and leukemia cancers .

Enzyme Inhibition

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cellular processes. For example, studies on related compounds have shown that they can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to decreased cancer cell proliferation and increased apoptosis in malignant cells .

Molecular Interactions

Molecular docking studies have been conducted to explore the binding interactions between this compound and various biological targets. These studies help elucidate how structural characteristics influence its binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways .

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-tetrahydroquinoline derivatives with thiophene-based reagents under specific conditions to yield the desired product. The unique combination of quinoline and thiophene moieties contributes to its distinct chemical properties and biological activities .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar compounds can be beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-Ethyl-2-oxo-tetrahydroquinoline)-5-methylthiophene | Quinoline moiety with methyl-substituted thiophene | Antiviral and anticancer activities |

| N-(1-Ethyl-tetrahydroquinoline)-benzene-sulfonamide | Quinoline moiety with benzene ring | Moderate anticancer activity |

| N-(1-Ethyl-tetrahydroquinoline)-pyridine-sulfonamide | Quinoline moiety with pyridine ring | Variable activity based on nitrogen substitution |

This table highlights how variations in structural components can influence the biological activities of related compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide with its analogs based on structural features, synthetic yields, physicochemical properties, and stereochemical considerations.

Structural Modifications and Substituent Effects

The tetrahydroquinoline core is a common scaffold in medicinal chemistry. Key variations among analogs include:

- Substituents at the 1-position :

- Ethyl group (target compound): Simplifies synthesis and reduces steric hindrance.

- Piperidin-1-yl ethyl (Compound 28): Introduces a basic nitrogen, enhancing solubility in acidic conditions .

- Pyrrolidin-1-yl ethyl (Compound 29): Similar to piperidinyl but with a smaller ring, affecting lipophilicity .

- 1-Methylpyrrolidin-2-yl ethyl (Compound 30): Introduces chirality, complicating synthesis but enabling enantiomer-specific activity .

- Functional groups at the 6-position :

Physicochemical and Spectroscopic Data

Key Observations :

- Synthetic Yields : The ethyl-substituted target compound likely has higher synthetic accessibility compared to analogs with bulky or chiral substituents (e.g., Compound 30: 6% yield) .

- Chirality : Enantiomers of Compound 35 exhibit distinct optical rotations, underscoring the impact of stereochemistry on physicochemical properties .

- Purity : HPLC purity exceeds 99% for resolved enantiomers, reflecting advanced purification techniques like supercritical fluid chromatography (SFC) .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethyl substituent and a thiophene carboxamide moiety. This combination contributes to its lipophilicity and bioactivity. The molecular formula can be represented as:

This structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. This action can alter cellular functions and contribute to therapeutic effects.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate numerous physiological processes.

- DNA/RNA Interaction : The compound may bind to nucleic acids, affecting gene expression and protein synthesis, which is crucial for its potential anticancer properties.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antiviral Activity

Preliminary studies indicate that derivatives of this compound exhibit significant antiviral effects against viruses such as Influenza A and Coxsackievirus B3 . This suggests potential applications in developing antiviral therapies.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Anticancer Potential

This compound has demonstrated cytotoxic effects against cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through multiple pathways .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via coupling reactions between functionalized tetrahydroquinoline and thiophene-carboxamide precursors. For example, intermediates like 1-(2-(dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine (compound 32 ) are prepared using LiAlH4 reduction in THF, followed by NaOH workup and filtration . Thiophene-2-carboxamide derivatives are typically synthesized via refluxing thiophene carbonyl chloride with amines in acetonitrile, as demonstrated for structurally similar compounds . Characterization employs -NMR (e.g., δ 7.34 ppm for thiophene protons), ESI-HRMS (e.g., observed m/z 369.2118 vs. calculated 369.2107), and HPLC purity (>99%) .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- NMR : Use deuterated methanol (CDOD) to resolve aromatic protons (e.g., δ 8.02–7.99 ppm for thiophene) and aliphatic sidechains (e.g., δ 3.70–3.65 ppm for methylpyrrolidinyl groups) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using gradients of acetonitrile/water (0.1% TFA) to achieve >99% purity .

- Mass Spectrometry : ESI-HRMS for exact mass confirmation (e.g., error <3 ppm) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., nitric oxide synthase isoforms) using recombinant human enzymes. For instance, IC values for nNOS inhibition are determined via competitive radiometric assays with -L-arginine . Cellular assays (e.g., neuropathic pain models like the Chung model) evaluate efficacy, with pharmacokinetic profiling (oral bioavailability, hERG inhibition) to triage candidates .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

- Methodological Answer : Use preparative supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (3 cm × 15 cm), 50% isopropyl alcohol/CO (0.2% diethylamine) at 100 bar, flow rate = 50 mL/min. For (±)-35, enantiomers are resolved with retention times of 2.42 min (S-enantiomer, ee = 99.86%) and 3.30 min (R-enantiomer, ee = 100%) . Absolute stereochemistry is confirmed via independent synthesis using homoproline-derived chiral auxiliaries .

Q. What strategies optimize pharmacokinetic properties while maintaining target potency?

- Methodological Answer :

- Sidechain Modification : Replace ethyl groups with polar substituents (e.g., 2-(1-methylpyrrolidin-2-yl)ethyl) to enhance solubility and reduce hERG inhibition (IC >30 μM vs. 4.7 μM for earlier analogs) .

- Salt Formation : Convert free bases to dihydrochloride salts (e.g., compound 35 ) to improve bioavailability (18% → 60%) .

- Computational Modeling : Use LogP calculations (<3) and topological polar surface area (TPSA) to balance permeability and solubility .

Q. How are crystallographic data and computational modeling integrated to resolve structural ambiguities?

- Methodological Answer :

- X-ray Crystallography : Employ SHELXL for small-molecule refinement. For example, dihedral angles between aromatic rings (e.g., 13.53° for benzene-thiophene) are resolved using SFC-separated enantiomers .

- Docking Studies : Use AutoDock Vina to predict binding poses in nNOS active sites, focusing on hydrogen bonds with heme-coordinating residues (e.g., Trp) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

- Methodological Answer :

- Metabolic Stability : Assess liver microsomal degradation (e.g., human/rat CYP450 isoforms) to explain bioavailability discrepancies .

- Off-Target Profiling : Screen against related enzymes (e.g., eNOS/iNOS) to confirm selectivity. For example, compound 47 showed >100-fold selectivity for nNOS over eNOS .

- Data Normalization : Use internal controls (e.g., L-NAME for NOS assays) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.